molecular formula C13H15N3O2 B2383060 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide CAS No. 1421472-91-4

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide

Cat. No.: B2383060
CAS No.: 1421472-91-4
M. Wt: 245.282
InChI Key: QUPVKPLETKEFIW-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a methoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or phenyl derivatives.

Scientific Research Applications

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, thereby influencing cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A structurally related compound with similar functional groups but lacking the imidazole ring.

    N-(4-methoxyphenyl)-N-methylacetamide: Another related compound with a methyl group attached to the nitrogen atom of the acetamide moiety.

Uniqueness

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPVKPLETKEFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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